RA X Peptide RA X Peptide RA X Peptide is an antitumor cyclic hexapeptide.
Brand Name: Vulcanchem
CAS No.: 140679-94-3
VCID: VC0541092
InChI: InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1
SMILES: CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N
Molecular Formula: C43H52N6O11
Molecular Weight: 828.9 g/mol

RA X Peptide

CAS No.: 140679-94-3

Cat. No.: VC0541092

Molecular Formula: C43H52N6O11

Molecular Weight: 828.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RA X Peptide - 140679-94-3

Specification

CAS No. 140679-94-3
Molecular Formula C43H52N6O11
Molecular Weight 828.9 g/mol
IUPAC Name (2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide
Standard InChI InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1
Standard InChI Key BNAKNBRLTYXQLE-NFCBLYOKSA-N
Isomeric SMILES C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N
SMILES CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N
Canonical SMILES CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N
Appearance Solid powder

Introduction

Discovery and Structural Characterization of RaxX

RaxX was first identified through studies investigating the molecular mechanisms underlying the interaction between Xoo and rice plants. Genetic screens revealed that raxX is part of the raxSTAB operon, which is essential for Xoo virulence . The mature RaxX peptide is derived from a precursor protein (proRaxX) through proteolytic processing. Structural analysis demonstrates that RaxX shares homology with eukaryotic sulfated peptides, such as plant PSY peptides, which are involved in root growth regulation .

Biosynthesis and Posttranslational Modifications

RaxX biosynthesis involves two key steps:

  • Ribosomal Synthesis: The raxX gene encodes a precursor peptide (proRaxX) containing an N-terminal leader sequence and a C-terminal core peptide.

  • Tyrosine Sulfation: The enzyme RaxST, a bacterial sulfotransferase, catalyzes the addition of a sulfate group to a conserved tyrosine residue within the core peptide . This modification is critical for RaxX’s ability to activate the XA21 immune receptor.

The proteolytic processing of proRaxX is mediated by the ABC transporter RaxB, which cleaves the precursor at a Gly–Gly motif to release the mature sulfated peptide . Intriguingly, the noncognate peptidase-containing transporter component B (PctB) can partially substitute for RaxB, suggesting functional redundancy in proteolytic systems .

Functional Role in Plant Immunity

RaxX operates at the interface of pathogen virulence and host immunity. While it mimics host peptides to suppress immune responses, its sulfated form is recognized by the rice XA21 receptor, triggering a robust defense mechanism .

Interaction with the XA21 Immune Receptor

Binding assays using surface plasmon resonance (SPR) have demonstrated that sulfated RaxX binds XA21 with high affinity (KD=12.3nMK_D = 12.3 \, \text{nM}) . This interaction induces conformational changes in XA21, activating downstream signaling pathways that culminate in the production of reactive oxygen species (ROS) and pathogenesis-related (PR) proteins .

Table 1: Key Features of RaxX-XA21 Interaction

ParameterValue/DescriptionSource
Binding affinity (KDK_D)12.3 nM
Critical residueSulfated tyrosine (Tyr22)
Signaling outputROS burst, PR protein synthesis

Comparative Analysis with Eukaryotic RiPPs

RaxX belongs to an understudied class of tyrosine-sulfated RiPPs found in both prokaryotes and eukaryotes. Unlike traditional RiPPs, which often exhibit antimicrobial properties, RaxX has evolved to manipulate host physiology.

Evolutionary Implications

The structural mimicry of host peptides by RaxX suggests convergent evolution between pathogenic bacteria and their plant hosts. For example:

  • PSY Peptides: Plant peptides involved in root development share sulfation-dependent recognition mechanisms with RaxX .

  • Mammalian Hormones: Sulfated peptides like cholecystokinin (CCK) utilize similar posttranslational modifications for receptor binding .

Agricultural and Biotechnological Applications

The discovery of RaxX has opened new avenues for engineering disease-resistant crops. Strategies under investigation include:

  • XA21 Receptor Engineering: Enhancing XA21 expression or ligand-binding affinity in rice cultivars.

  • RaxX Inhibitors: Designing small molecules or peptides that block RaxX sulfation or receptor interaction.

Table 2: Experimental Models for RaxX Studies

Model SystemKey FindingSource
Xoo-Rice InteractionRaxX sulfation is essential for virulence
Arabidopsis TransgenicsHeterologous XA21 expression confers resistance

Challenges and Future Directions

Despite progress, critical questions remain:

  • Mechanism of Sulfotransferase RaxST: Structural studies are needed to elucidate how RaxST achieves substrate specificity.

  • Ecological Impact: Could widespread use of XA21-engineered crops drive pathogen evolution?

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